molecular formula C16H19ClN6O B5801513 N-[(E)-(2-chlorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine

N-[(E)-(2-chlorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine

Cat. No.: B5801513
M. Wt: 346.81 g/mol
InChI Key: IGWCVYGROVELMN-WOJGMQOQSA-N
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Description

N-[(E)-(2-chlorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with a piperidine group, a methoxy group, and a chlorophenylmethylideneamino group

Properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN6O/c1-24-16-20-14(19-15(21-16)23-9-5-2-6-10-23)22-18-11-12-7-3-4-8-13(12)17/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,19,20,21,22)/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWCVYGROVELMN-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCCC2)NN=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=N1)N2CCCCC2)N/N=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(E)-(2-chlorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine typically involves a multi-step process. One common synthetic route includes the nucleophilic aromatic substitution reaction of a triazine derivative with a piperidine derivative. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The intermediate product is then treated with a chlorophenylmethylideneamine derivative under reflux conditions to yield the final compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

N-[(E)-(2-chlorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include the corresponding triazine N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced triazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethylideneamino group.

Scientific Research Applications

N-[(E)-(2-chlorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(E)-(2-chlorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-[(E)-(2-chlorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine can be compared with other triazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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